2-{5-[(4S)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazolidin-4-yl]pentanamido}ethyl 2-cyanoacetate
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Overview
Description
2-{5-[(4S)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazolidin-4-yl]pentanamido}ethyl 2-cyanoacetate is a complex organic compound with a molecular weight of 354.43 g/mol This compound is notable for its unique structure, which includes a thieno[3,4-d]imidazolidin ring fused with a cyanoacetate group
Preparation Methods
The synthesis of 2-{5-[(4S)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazolidin-4-yl]pentanamido}ethyl 2-cyanoacetate involves multiple steps. One common synthetic route includes the reaction of cyanoacetanilide with phenyl isothiocyanate in the presence of potassium hydroxide, followed by heterocyclization with a bromoacetyl derivative . The reaction conditions typically involve the use of solvents like DMF (dimethylformamide) and temperatures ranging from room temperature to elevated temperatures, depending on the specific steps involved.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{5-[(4S)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazolidin-4-yl]pentanamido}ethyl 2-cyanoacetate has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 2-{5-[(4S)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazolidin-4-yl]pentanamido}ethyl 2-cyanoacetate involves its interaction with specific molecular targets. The thieno[3,4-d]imidazolidin ring can interact with enzymes or receptors, potentially inhibiting their activity. The cyanoacetate group can participate in nucleophilic addition reactions, modifying the activity of the target molecules .
Comparison with Similar Compounds
Similar compounds to 2-{5-[(4S)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazolidin-4-yl]pentanamido}ethyl 2-cyanoacetate include:
5-(hexahydro-2-oxo-1H-thieno[3,4-D]imidazol-6-yl)pentanal: This compound shares a similar thieno[3,4-d]imidazolidin ring structure but differs in its functional groups.
D-Desthiobiotin: This compound has a similar biotin-like structure but lacks the cyanoacetate group.
Ethyl (hydroxyimino)cyanoacetate: This compound contains a cyanoacetate group but differs in its overall structure and functional groups.
Properties
Molecular Formula |
C15H22N4O4S |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyl 2-cyanoacetate |
InChI |
InChI=1S/C15H22N4O4S/c16-6-5-13(21)23-8-7-17-12(20)4-2-1-3-11-14-10(9-24-11)18-15(22)19-14/h10-11,14H,1-5,7-9H2,(H,17,20)(H2,18,19,22)/t10?,11-,14?/m0/s1 |
InChI Key |
IMIQVWOSGQQTPM-CVZZAPKMSA-N |
Isomeric SMILES |
C1C2C([C@@H](S1)CCCCC(=O)NCCOC(=O)CC#N)NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOC(=O)CC#N)NC(=O)N2 |
Origin of Product |
United States |
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